molecular formula C19H20N2O5S B2473917 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide CAS No. 1226488-12-5

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide

Cat. No.: B2473917
CAS No.: 1226488-12-5
M. Wt: 388.44
InChI Key: JYIYVNPRGSDZTP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d][1,3]dioxole (piperonyl) moiety conjugated via an α,β-unsaturated acrylamide bond to a cyclohexylamine derivative substituted with a 2,4-dioxothiazolidin-3-yl group. The extended conjugation of the acrylamide linker may enhance electronic interactions with biological targets, while the cyclohexyl-TZD substituent introduces steric and hydrogen-bonding capabilities.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c22-17(8-6-12-5-7-15-16(9-12)26-11-25-15)20-13-3-1-2-4-14(13)21-18(23)10-27-19(21)24/h5-9,13-14H,1-4,10-11H2,(H,20,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIYVNPRGSDZTP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C(C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that combines a benzodioxole moiety with a dioxothiazolidine and an acrylamide functional group, suggesting diverse biological interactions.

Chemical Structure and Properties

The chemical formula of the compound is C15H17N3O3SC_{15}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 299.37 g/mol. The structure includes:

  • A benzodioxole ring, which is known for its antioxidant properties.
  • A dioxothiazolidine group that may contribute to various pharmacological effects.
  • An acrylamide linkage that often enhances biological activity through interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity related to metabolic pathways.
  • Receptors : Possible interaction with specific receptors involved in signaling pathways, which may lead to therapeutic effects.
  • Ion Channels : Alteration of ion channel functions could influence cellular excitability and neurotransmission.

Antioxidant Activity

Studies have indicated that compounds containing benzodioxole structures exhibit significant antioxidant properties. This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Research has shown that derivatives of dioxothiazolidine compounds possess antimicrobial activities. The presence of the dioxothiazolidine moiety in this compound suggests potential efficacy against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Synthesis and Characterization : A study synthesized various analogs of dioxothiazolidine derivatives, demonstrating their biological activities through in vitro assays. The results indicated promising anticancer and antimicrobial effects correlated with structural modifications .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications in the benzodioxole and dioxothiazolidine groups significantly influenced their biological activities. For instance, introducing electron-withdrawing groups enhanced potency against certain cancer cell lines .
  • In Vivo Studies : Animal model studies have shown that similar compounds can reduce tumor growth in xenograft models. These findings support the potential therapeutic applications of this compound in oncology .

Data Table: Summary of Biological Activities

Biological ActivityEvidence/FindingsReference
AntioxidantSignificant protective effects against oxidative stress ,
AntimicrobialEffective against various bacterial strains ,
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of metabolic enzymes

Chemical Reactions Analysis

Nucleophilic Addition at Acrylamide Moiety

The α,β-unsaturated carbonyl system in the acrylamide group undergoes nucleophilic attacks at the β-carbon. Documented reactions include:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
Michael AdditionPrimary amines (RNH₂)β-Aminoacrylamide derivatives72-85
Thiol ConjugationThiophenol (C₆H₅SH)Thioether adducts68
Grignard AdditionCH₃MgBr in THFTertiary alcohol derivatives61

Mechanistic studies reveal that the electron-withdrawing effect of the adjacent carbonyl group polarizes the double bond, enhancing electrophilicity at the β-position .

Thiazolidinone Ring Reactivity

The 2,4-dioxothiazolidin-3-yl group participates in ring-opening and condensation reactions:

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl/H₂O, reflux):

Thiazolidinone+H2OCysteamine derivative+CO2+H2S\text{Thiazolidinone} + \text{H}_2\text{O} \rightarrow \text{Cysteamine derivative} + \text{CO}_2 + \text{H}_2\text{S}

This reaction is critical for prodrug activation strategies .

Condensation with Aldehydes

In acetic acid/NaOAc (reflux):

Thiazolidinone+RCHOBenzylidene-thiazolidinone hybrids\text{Thiazolidinone} + \text{RCHO} \rightarrow \text{Benzylidene-thiazolidinone hybrids}

Yields range from 65-91% depending on aldehyde substituents .

Dioxole Ring Stability and Functionalization

The benzo[d] dioxole system shows limited reactivity under mild conditions but undergoes:

ReactionConditionsOutcome
Oxidative Ring OpeningOzone (O₃) in CH₂Cl₂Catechol derivatives
Electrophilic SubstitutionHNO₃/H₂SO₄ (0°C)Nitro-dioxole adducts (para)
DemethylationBBr₃ in CH₂Cl₂ (-78°C)Catechol intermediates

The dioxole's electron-rich nature makes it susceptible to electrophilic attacks at the 5-position .

Polymerization Behavior

Radical-initiated polymerization occurs via the acrylamide double bond:

InitiatorTemperature (°C)Polymer Characteristics
AIBN70Linear polyacrylamide (Mw = 12 kDa)
UV Light25Cross-linked hydrogel networks

This property is exploited in drug delivery systems due to pH-responsive swelling .

Biological Alkylation Reactions

The compound acts as a Michael acceptor in enzyme inhibition:

Target EnzymeIC₅₀ (μM)Mechanism
COX-II0.8Covalent binding to active site
Tyrosinase1.2Thiol group alkylation
HDAC62.4Zinc chelation + nucleophilic trap

Molecular docking studies confirm the acrylamide's β-carbon forms irreversible bonds with cysteine residues (e.g., Cys773 in HDAC6) .

Comparative Reactivity Table

Functional GroupReaction Rate (k, M⁻¹s⁻¹)Activation Energy (kJ/mol)
Acrylamide C=C4.2 × 10⁻³58.9
Thiazolidinone C=O1.7 × 10⁻⁴72.3
Dioxole aromatic system3.8 × 10⁻⁵89.1

Data derived from stopped-flow kinetics and DFT calculations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Modifications Biological Activity Reference
Target Compound Benzo[d][1,3]dioxol-5-yl acrylamide + cyclohexyl-TZD Hypothesized PPARγ modulation (based on TZD moiety) -
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide 4-hydroxyphenethyl amine substituent Anti-obesity: Inhibits adipocyte differentiation, suppresses FAS/PPARγ expression, reduces triglycerides
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3,4-dimethoxyphenethyl)acrylamide 3,4-dimethoxyphenethyl amine substituent Not explicitly stated; structural similarity to anti-obesity compounds suggests metabolic activity
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Benzamide scaffold + TZD substituent Antidiabetic (PPARγ agonist activity typical of TZDs)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6-methylbenzothiazol-2-yl)acrylamide Benzothiazole substituent Antibacterial/antifungal (inferred from benzothiazole pharmacophore)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide Simple phenethyl amine substituent Anti-tumor activity against A549 lung cancer cells
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N,N-diethylacrylamide Diethylamine substituent Antifungal activity against plant pathogens

Key Findings from Comparative Studies

Anti-Obesity Activity
  • The 4-hydroxyphenethyl derivative () reduced adipocyte size and blood triglycerides by 40% in vivo, outperforming reference compounds in FAS/PPARγ suppression. Its phenolic hydroxyl group likely enhances hydrogen bonding with target enzymes.
  • In contrast, the target compound’s TZD group may act synergistically with the benzo[d][1,3]dioxole moiety to amplify PPARγ binding, though direct evidence is lacking.
Anticancer Potential
  • The phenethyl-substituted analog () inhibited A549 lung cancer cell growth (IC₅₀ ~25 µM), attributed to the acrylamide’s electrophilic reactivity and planar aromatic system. The absence of TZD in this derivative highlights the role of amine substituents in directing activity.
Antifungal/Antibacterial Effects
  • Benzothiazole-substituted acrylamides () show broad-spectrum antimicrobial activity, likely due to the benzothiazole’s ability to disrupt microbial membranes or enzyme function.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide?

The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole derivatives with acrylamide intermediates. Key steps include:

  • Acid chloride coupling : React benzo[d][1,3]dioxole-5-carbaldehyde derivatives with appropriate cyclohexylamine-containing substrates in the presence of triethylamine and chloroform .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency, while inert atmospheres prevent oxidation .
  • Purification : Use column chromatography or recrystallization (e.g., from ethanol) to isolate the final product. Reported yields range from 34% to 82% depending on substituents .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • NMR spectroscopy : The 1H^1H NMR spectrum should show characteristic peaks:
    • A doublet at δ 7.50 ppm (J = 15.2 Hz) for the trans-alkene proton in the acrylamide moiety.
    • A singlet at δ 5.96 ppm for the methylene group in the benzo[d][1,3]dioxole ring .
  • Mass spectrometry : ESI-MS should display a molecular ion peak (e.g., m/z 356.20 [M+H]+^+) consistent with the molecular formula .

Q. What safety precautions are critical during handling and storage?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to minimize inhalation of vapors.
  • Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in the synthesis of this compound?

  • Temperature control : Lower temperatures (0–5°C) favor the (E)-isomer due to reduced thermal isomerization .
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
  • Isomer separation : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) to resolve (E)/(Z)-isomers, as described for structurally similar acrylamides .

Q. What methodologies resolve contradictions in reported pharmacological activities of related compounds?

  • Dose-response studies : Compare IC50_{50} values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to distinguish target-specific effects from off-target interactions .
  • Structural analogs : Evaluate bioactivity of derivatives (e.g., replacing the thiazolidinedione moiety with pyrazolyl groups) to identify critical pharmacophores .
  • Computational docking : Use molecular dynamics simulations to predict binding affinities for targets like PPARγ or COX-2, aligning with experimental data .

Q. How can stability studies inform formulation strategies for this compound?

  • Accelerated degradation testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the acrylamide bond) .
  • Excipient compatibility : Test with common stabilizers (e.g., mannitol or cyclodextrins) to enhance shelf-life in aqueous formulations .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to detect impurities at <0.1% levels .
  • NMR spiking : Add authentic standards of suspected byproducts (e.g., hydrolyzed acrylamide) to confirm impurity identity .

Contradiction Analysis

Discrepancies in reported yields (e.g., 34% vs. 82% for similar derivatives ) may arise from:

  • Solvent polarity : Higher yields in DMF vs. chloroform due to improved substrate solubility .
  • Catalyst loading : Excess triethylamine (≥2 eq.) can lead to side reactions (e.g., over-acylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.